5-[(Aminooxy)methyl]-2-bromophenol hydrochloride
Overview
Description
5-[(Aminooxy)methyl]-2-bromophenol hydrochloride is a chemical compound with the molecular formula C7H9BrClNO2 and a molecular weight of 254.51 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Aminooxy)methyl]-2-bromophenol hydrochloride typically involves the reaction of 2-bromophenol with an aminooxy compound under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
5-[(Aminooxy)methyl]-2-bromophenol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted phenol derivatives .
Scientific Research Applications
5-[(Aminooxy)methyl]-2-bromophenol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 5-[(Aminooxy)methyl]-2-bromophenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, affecting their activity and function. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-[(Aminooxy)methyl]-2-bromophenol hydrochloride include:
- 5-[(Aminooxy)methyl]-2-chlorophenol
- 5-[(Aminooxy)methyl]-2-fluorophenol
- 5-[(Aminooxy)methyl]-2-iodophenol
Uniqueness
What sets this compound apart from these similar compounds is its specific bromine substitution, which imparts unique chemical properties and reactivity. This makes it particularly useful in certain chemical reactions and research applications .
Properties
IUPAC Name |
5-(aminooxymethyl)-2-bromophenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2.ClH/c8-6-2-1-5(4-11-9)3-7(6)10;/h1-3,10H,4,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMXLXJTOSXODN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CON)O)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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